Cas no 83729-01-5 (2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-)

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- structure
83729-01-5 structure
اسم المنتج:2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-
كاس عدد:83729-01-5
وسط:C23H28O8
ميغاواط:432.463627815247
CID:722599
PubChem ID:128563

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-
    • Salvinorin A
    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethy...
    • 2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S
    • Salvinorin A solution
    • SALVINORIN A(P)
    • SALVINORIN A(RG)
    • Diviner's Sage
    • Divinorin A
    • herbal ecstasy
    • Mexican mint
    • Salvinorin
    • salvonorin A
    • 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, [2S-(2α,4aα,6aβ,7β,9β,10aα,10bβ)]- (ZCI)
    • (-)-Salvinorin A
    • HSDB 7640
    • salvinorin-A
    • XS139259
    • DTXSID80232584
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-benzo[f]isochromene-7-carboxylate
    • 2H-NAPHTHO(2,1-C)PYRAN-7-CARBOXYLIC ACID, 9-(ACETYLOXY)-2-(3-FURANYL)DODECAHYDRO-6A,10B-DIMETHYL-4,10-DIOXO-, METHYL ESTER, (2S,4AR,6AR,7R,9S,10AS,10BR)-
    • MFCD05664742
    • Ska Maria Pastora
    • CHEBI:67900
    • methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
    • SCHEMBL39147
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-methyl 9-(acetylthio)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-benzo[f]isochromene-7-carboxylate
    • PDSP2_001236
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(furan-3-yl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho-[2,1-c]pyran-7-carboxylic acid methyl ester
    • AKOS027325800
    • DB12327
    • methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-2H-benzo[f]isochromene-7-carboxylate
    • UNII-T56W91NG6J
    • 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- (9CI)
    • METHYL (2S,4AR,6AR,7R,9S,10AS,10BR)-9-(ACETYLOXY)-2-(FURAN-3-YL)-6A,10B-DIMETHYL-4,10-DIOXO-DODECAHYDRO-1H-NAPHTHO[2,1-C]PYRAN-7-CARBOXYLATE
    • SR-05000002668
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(Acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic Acid Methyl Ester
    • C20196
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(Acetoxy)-2-(3-furanyl)-dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester
    • SR-05000002668-1
    • BDBM50159165
    • CHEMBL445332
    • methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-furan-3-yl-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
    • NCGC00162442-03
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate
    • GTPL1666
    • 2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, [2S-(2alpha,4aalpha,6abeta,7beta,9beta,10aalpha,10bbeta)]-
    • 2S,4aR,6a(R,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(furan-3-yl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester
    • 83729-01-5
    • Q413512
    • SALVINORIN A [HSDB]
    • 2H-naphtho[2,1-c]pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)-
    • BRD-K19284129-001-01-8
    • T56W91NG6J
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(3-furanyl)dodechydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester
    • (3S,4aR,4bS,6S,8R,8aR,10aR)-6-Acetoxy-3-furan-3-yl-4a,8a-dimethyl-1,5-dioxo-dodecahydro-2-oxa-phenanthrene-8-carboxylic acid methyl ester
    • OBSYBRPAKCASQB-AGQYDFLVSA-N
    • C23H28O8 ?? 0.25H2O
    • CCG-214573
    • 2H-Naphtho(2,1-c)pyran-7-carboxylic acid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-, methyl ester, (2S-(2alpha,4aalpha,6abeta,7beta,9beta,10aalpha,10bbeta))-
    • Salvinorin A, >=98% (HPLC), powder
    • SALVINORIN A [MI]
    • (2S,4aR,6aR,7R,9S,10aS,10bR)-methyl 9-acetoxy-2-(furan-3-yl)-6a,10bdimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate
    • 2-epi-8-epi-salvinorin A
    • GLXC-21002
    • BRD-K19284129-001-02-6
    • TS-08323
    • G91252
    • نواة داخلي: 1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1
    • مفتاح Inchi: OBSYBRPAKCASQB-AGQYDFLVSA-N
    • ابتسامات: C[C@]12C[C@@H](C3=COC=C3)OC(=O)[C@@H]1CC[C@]1([C@@H](C[C@@H](C([C@H]21)=O)OC(=O)C)C(=O)OC)C

حساب السمة

  • نوعية دقيقة: 432.17800
  • النظائر كتلة واحدة: 432.17841785g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 8
  • عدد الذرات الثقيلة: 31
  • تدوير ملزمة العد: 5
  • تعقيدات: 792
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 7
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • tautomeric العد: 6
  • إكسلوغ 3: 2.5
  • طوبولوجي سطح القطب: 109Ų

الخصائص التجريبية

  • اللون / الشكل: Not available
  • نقطة انصهار: 238-240° (Ortega); mp 242-244° (Valdes, 1984)
  • نقطة الوميض: 2℃
  • الذوبان: DMSO: ≥10mg/mL
  • بسا: 109.11000
  • لوغب: 3.00010
  • الذوبان: Not available
  • دوران محددة: D22 -45.3° (c = 8.530 in CHCl3); D25 -41° (c = 1 in CHCl3)

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- أمن المعلومات

  • رقم نقل البضائع الخطرة:UN 1648 3 / PGII
  • رمز الفئة الخطرة: 11-20/21/22-36
  • تعليمات السلامة: S22-S24/25
  • رتكس:QL6127142
  • تحديد البضائع الخطرة: F Xn

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12062-1mg
Salvinorin A
83729-01-5 98%
1mg
¥1600.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T23306-25 mg
Salvinorin A
83729-01-5 99.06%
25mg
¥19998.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T23306-1 mg
Salvinorin A
83729-01-5 99.06%
1mg
¥2792.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T23306-5 mg
Salvinorin A
83729-01-5 99.06%
5mg
¥7395.00 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
S-012-1ML
Salvinorin A solution
83729-01-5 1.0 mg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant
1ML
1908.56 2021-05-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
S-012-1ML
83729-01-5
1ML
¥2337.52 2023-01-16
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T23306-10mg
Salvinorin A
83729-01-5 99.06%
10mg
¥ 11115 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T23306-5mg
Salvinorin A
83729-01-5 99.06%
5mg
¥ 7395 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T23306-50mg
Salvinorin A
83729-01-5 99.06%
50mg
¥ 29885 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12062-5mg
Salvinorin A
83729-01-5 98%
5mg
¥4736.00 2023-09-09

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
1.2 Catalysts: TPAP ;  30 min, rt
المراجع
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

طريقة الإنتاج 2

رد فعل الشرط
المراجع
2-Methyl-6-nitrobenzoic Anhydride (MNBA)
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
1.2 Reagents: Sodium bisulfate Solvents: Water
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
2.2 Reagents: Water ;  0 °C
المراجع
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride
2.1 -
المراجع
2-Methyl-6-nitrobenzoic anhydride
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-10

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride
2.1 -
المراجع
2-Methyl-6-nitrobenzoic Anhydride (MNBA)
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

طريقة الإنتاج 6

رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.3 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
2.4 Catalysts: TPAP ;  30 min, rt
المراجع
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  5 min, -78 °C; 2 h, 5 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  4 h, 0 °C
2.3 Reagents: Water
3.1 Reagents: Triethylsilane Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1.5 h, rt
4.1 Reagents: tert-Butanol ,  Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  -78 °C; 25 min, -78 °C → -55 °C
4.2 Reagents: Methanol ;  -55 °C → rt
5.1 Reagents: Lithium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  rt → 82 °C; 1.5 h, 82 °C
6.1 Reagents: 2-Methyl-1-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: Acetone ,  Water ;  0.5 h, 0 °C
6.2 Solvents: Methanol ,  Benzene ,  Hexane ;  15 min, 5 °C
7.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
7.2 Reagents: Sodium bisulfate Solvents: Water
8.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
8.2 Reagents: Water ;  0 °C
المراجع
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
1.4 Catalysts: TPAP ;  30 min, rt
المراجع
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Samarium iodide (SmI2) Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: Oxygen
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.3 Reagents: N-methylmorpholine N-oxide Catalysts: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ,  Water ;  30 min, rt; 10 min, rt
2.4 Catalysts: TPAP ;  30 min, rt
المراجع
Total Synthesis of (-)-Salvinorin A
Line, Nathan J.; et al, Chemistry - A European Journal, 2016, 22(50), 17983-17986

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  12.5 h, rt
المراجع
Total Synthesis of the Hallucinogenic Neoclerodane Diterpenoid Salvinorin A
Nozawa, Masato; et al, Organic Letters, 2008, 10(7), 1365-1368

طريقة الإنتاج 11

رد فعل الشرط
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
1.2 Reagents: Water ;  0 °C
المراجع
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Toluene ,  Water ;  1.5 h, 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  1 d, rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  12.5 h, rt
المراجع
Total Synthesis of the Hallucinogenic Neoclerodane Diterpenoid Salvinorin A
Nozawa, Masato; et al, Organic Letters, 2008, 10(7), 1365-1368

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  N-methylmorpholine N-oxide Solvents: Dichloromethane ;  1 h, rt; 45 min, rt
1.2 Catalysts: TPAP ;  2 h, rt
المراجع
A Protecting-Group-Free Synthesis of (-)-Salvinorin A
Zimdars, Patrick; et al, Chemistry - A European Journal, 2021, 27(29), 7968-7973

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  4 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt
3.1 -
المراجع
Second-generation synthesis of salvinorin A
Hagiwara, Hisahiro; et al, Tetrahedron, 2009, 65(25), 4820-4825

طريقة الإنتاج 15

رد فعل الشرط
المراجع
Second-generation synthesis of salvinorin A
Hagiwara, Hisahiro; et al, Tetrahedron, 2009, 65(25), 4820-4825

طريقة الإنتاج 16

رد فعل الشرط
المراجع
2-Methyl-6-nitrobenzoic anhydride
Shiina, Isamu, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-10

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  47 h, 60 °C
2.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  N-methylmorpholine N-oxide Solvents: Dichloromethane ;  1 h, rt; 45 min, rt
2.2 Catalysts: TPAP ;  2 h, rt
المراجع
A Protecting-Group-Free Synthesis of (-)-Salvinorin A
Zimdars, Patrick; et al, Chemistry - A European Journal, 2021, 27(29), 7968-7973

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Lithium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  rt → 82 °C; 1.5 h, 82 °C
2.1 Reagents: 2-Methyl-1-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: Acetone ,  Water ;  0.5 h, 0 °C
2.2 Solvents: Methanol ,  Benzene ,  Hexane ;  15 min, 5 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
3.2 Reagents: Sodium bisulfate Solvents: Water
4.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt; rt → 0 °C
4.2 Reagents: Water ;  0 °C
المراجع
Asymmetric Synthesis of Salvinorin A, A Potent κ Opioid Receptor Agonist
Scheerer, Jonathan R.; et al, Journal of the American Chemical Society, 2007, 129(29), 8968-8969

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt
2.1 -
المراجع
Second-generation synthesis of salvinorin A
Hagiwara, Hisahiro; et al, Tetrahedron, 2009, 65(25), 4820-4825

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Raw materials

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- Preparation Products

2H-Naphtho[2,1-c]pyran-7-carboxylicacid, 9-(acetyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-,methyl ester, (2S,4aR,6aR,7R,9S,10aS,10bR)- الوثائق ذات الصلة

الموردين الموصى بهم
Handan Zechi Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Amadis Chemical Company Limited
Hefei Zhongkesai High tech Materials Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Hubei Changfu Chemical Co., Ltd.
pengshengyue
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
pengshengyue